![molecular formula C9H15N5OS2 B123213 Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate CAS No. 76823-94-4](/img/structure/B123213.png)

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate

Descripción general

Descripción

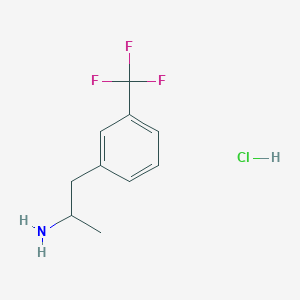

“Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate” is a chemical compound with the molecular formula C9H15N5OS2 . It is also known as “Famotidine Methoxy Impurity” and is used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight is 273.37800 .Physical And Chemical Properties Analysis

This compound has a density of 1.49g/cm3, a boiling point of 416.8ºC at 760 mmHg, and a flash point of 205.9ºC . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación

Gastroprotective Properties

- Ebrotidine is a compound that shares a structural similarity with the requested chemical, showcasing both H2-receptor antagonist properties and cytoprotective effects. It enhances the physicochemical characteristics of mucus gel, promotes ulcer healing, and maintains mucosal integrity, making it a potential treatment for ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Antioxidant and Anti-inflammatory Applications

- Benzofused Thiazole Derivatives have shown significant antioxidant and anti-inflammatory activities, indicating the potential of thiazole derivatives in therapeutic applications. This supports the idea that structurally related compounds could serve as leads for developing new treatment agents (Raut et al., 2020).

Antimicrobial, Antitumor, and Antidiabetic Agents

- 2,4‐Thiazolidinedione Derivatives , known for their wide range of pharmacological activities, suggest the versatility of thiazole derivatives in drug development. This highlights the potential of the specified chemical in similar applications (Singh et al., 2022).

Neuroprotective Strategies

- Research into neuroprotective agents against cerebrovascular stroke and other neurological conditions emphasizes the importance of exploring novel compounds for potential therapeutic applications. This area of research may benefit from the properties of the specified chemical (Karsy et al., 2017).

Propiedades

IUPAC Name |

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHTGMWGUKFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCSCC1=CSC(=N1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868418 | |

| Record name | Methyl 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]propanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate | |

CAS RN |

76823-94-4 | |

| Record name | Propanimidic acid, 3-(((2-((aminoiminomethyl)amino)-4-thiazolyl)methyl)thio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

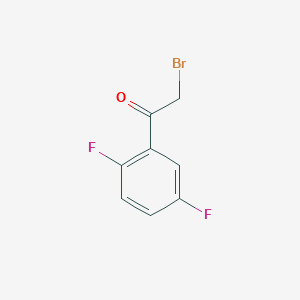

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)